methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
CAS No.: 1638760-73-2
Cat. No.: VC13510667
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate - 1638760-73-2](/images/structure/VC13510667.png)
Specification
CAS No. | 1638760-73-2 |
---|---|
Molecular Formula | C9H7ClN2O2 |
Molecular Weight | 210.62 g/mol |
IUPAC Name | methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)5-4-11-6-2-3-7(10)12-8(5)6/h2-4,11H,1H3 |
Standard InChI Key | XHZWHSBXYRHMLH-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CNC2=C1N=C(C=C2)Cl |
Canonical SMILES | COC(=O)C1=CNC2=C1N=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, reflecting its bicyclic structure comprising a pyrrole ring fused to a pyridine ring at the [3,2-b] positions . The molecular formula confirms the presence of nine carbon atoms, seven hydrogens, one chlorine atom, two nitrogens, and two oxygen atoms. The ester functional group (-COOCH₃) at position 3 and the chlorine atom at position 5 are critical to its electronic configuration and reactivity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 210.62 g/mol | |
CAS Registry Number | 1638760-73-2 | |
SMILES | COC(=O)C1=CNC2=C1N=C(C=C2)Cl | |
InChIKey | XHZWHSBXYRHMLH-UHFFFAOYSA-N |
Synthesis and Manufacturing Considerations
General Synthetic Routes
While no explicit synthesis protocol for methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is documented, analogous pyrrolopyridine derivatives are typically synthesized via:
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura couplings, as described in patent WO2006063167A1 for related pyrrolo[2,3-b]pyridines, employ aryl boronic acids and brominated precursors in the presence of catalysts like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) .
-
Cyclization Reactions: Acid- or base-mediated cyclization of substituted pyridines with pyrrole precursors could yield the fused bicyclic system .
-
Functional Group Interconversions: Hydrolysis of ester groups to carboxylic acids or halogenation at specific positions may refine the compound’s properties .
Challenges in Synthesis
Key hurdles include regioselective chlorination at the 5-position and avoiding N-alkylation side reactions during esterification. The patent literature highlights the use of protective groups (e.g., tosyl groups) to shield reactive nitrogen atoms during functionalization . For instance, protecting the pyrrole nitrogen with a toluenesulfonyl group before introducing the chlorine substituent could improve yield .
Physicochemical and Reactivity Profile
Solubility and Stability
The compound’s solubility is likely moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and aromatic groups, but poor in water . Stability under acidic or basic conditions remains uncharacterized, though ester groups generally undergo hydrolysis in aqueous media. The chlorine substituent may confer resistance to oxidative degradation compared to non-halogenated analogs .
Reactivity in Medicinal Chemistry
The methoxycarbonyl group serves as a handle for further derivatization:
-
Hydrolysis: Conversion to carboxylic acids for salt formation or amide coupling .
-
Nucleophilic Aromatic Substitution: Chlorine at position 5 may be displaced by amines or alkoxides under forcing conditions .
-
Cross-Coupling: Palladium-catalyzed reactions to introduce aryl or heteroaryl groups at vacant positions .
Future Research Directions
-
Synthetic Optimization: Develop regioselective chlorination protocols and scalable coupling reactions.
-
Biological Screening: Evaluate antimicrobial, anticancer, and CNS activity in in vitro and in vivo models.
-
ADME Studies: Investigate pharmacokinetics, metabolic pathways, and bioavailability.
-
Crystallography: Resolve X-ray structures to guide structure-based drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume